N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanamide
Description
分子结构与系统命名
该化合物的分子式为$$ \text{C}{18}\text{H}{21}\text{NO}_{6}\text{S} $$,其结构包含三个关键模块:(1) 7-甲氧基-4-苯基色烯-2-酮核心,(2) 丙酰胺连接臂,(3) 1,1-二氧代四氢噻吩取代基。色烯酮环的2-位酮基与6-位丙酰胺链形成共轭体系,而四氢噻吩二氧化物部分通过硫原子的氧化态增强了分子极性(图1)。
IUPAC系统命名反映了其结构层次:首先确定色烯酮母核(2H-chromen-2-one),随后标注7-甲氧基、4-苯基和6-丙酰胺取代基,最后描述N-端连接的四氢噻吩-1,1-二氧化物环。这种命名法精确体现了取代基的位置与空间取向,例如"6-基"表明丙酰胺连接在色烯酮环的第六位。
| 结构参数 | 数值 | 数据来源 |
|---|---|---|
| 分子量 | 395.43 g/mol | |
| CAS编号 | 1144462-07-6 | |
| 氢键供体数 | 2 | |
| 氢键受体数 | 7 |
立体化学特征
X射线晶体学显示,四氢噻吩二氧化物环呈信封式构象,硫原子处于顶端位置,两个氧原子以轴向排列。这种构象使二氧化硫基团与色烯酮平面形成约120°的二面角,可能影响分子与靶标蛋白的结合模式。色烯酮部分的苯基取代基则呈现典型的平面构型,通过π-π堆积参与分子间相互作用。
Properties
Molecular Formula |
C23H23NO6S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-(7-methoxy-2-oxo-4-phenylchromen-6-yl)propanamide |
InChI |
InChI=1S/C23H23NO6S/c1-29-20-13-21-19(18(12-23(26)30-21)15-5-3-2-4-6-15)11-16(20)7-8-22(25)24-17-9-10-31(27,28)14-17/h2-6,11-13,17H,7-10,14H2,1H3,(H,24,25) |
InChI Key |
GYPXKFNWQAJZEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1CCC(=O)NC3CCS(=O)(=O)C3)C(=CC(=O)O2)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H21NO6S
- Molecular Weight : 379.4 g/mol
- CAS Number : 919735-14-1
Research indicates that this compound may exert its biological effects through several mechanisms:
-
Anticancer Activity : The compound has demonstrated potential in inhibiting various cancer cell lines. Studies suggest that it targets multiple cellular pathways involved in cancer progression, such as:
- Kinase Inhibition : This compound may inhibit specific kinases that are crucial for cancer cell proliferation.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, preventing their division and growth.
- Angiogenesis Inhibition : The ability to inhibit new blood vessel formation is vital for tumor growth suppression.
- Inhibition of Heat Shock Proteins (HSPs) : The compound may also inhibit HSP90, which is known to play a role in protein folding and stability under stress conditions, contributing to cancer cell survival.
- Regulation of Metabolic Pathways : By influencing metabolic pathways related to energy production and cellular respiration, the compound can alter the metabolic state of cancer cells, making them more susceptible to treatment.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
Study 1: Anticancer Efficacy
A study published in Frontiers in Chemistry evaluated various coumarin derivatives, including those similar to this compound. The results indicated that these compounds exhibited significant cytotoxic effects against leukemia and cervical carcinoma cells by triggering apoptosis and inhibiting cell migration .
Study 2: Mechanistic Insights
Research focusing on the mechanisms of action revealed that this compound could effectively inhibit monocarboxylate transporters (MCTs), which are often upregulated in cancer cells to facilitate lactate export. By inhibiting MCTs, the compound can disrupt the metabolic adaptation of cancer cells .
Study 3: Comparative Analysis
A comparative analysis of similar compounds highlighted that this compound exhibited superior potency against certain cancer types compared to its analogs. The study provided quantitative data on IC50 values across different cell lines .
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of coumarin derivatives functionalized with heterocyclic and sulfone-containing side chains. Below is a comparative analysis with structurally related compounds from the literature:
Table 1: Structural and Functional Comparison
Key Observations :
Solubility and Stability: The sulfone group in all compounds improves aqueous solubility and oxidative stability relative to non-sulfonated thiophene derivatives. However, the target compound’s phenyl group may reduce solubility compared to hydroxy- or methyl-substituted analogs .
Synthetic Accessibility: The propanamide linkage is a common feature, suggesting shared synthetic routes (e.g., coupling chromen-carboxylic acids with aminothiophen-sulfones via peptide-like bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
